molecular formula C14H20O B13193106 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL

Cat. No.: B13193106
M. Wt: 204.31 g/mol
InChI Key: XVGSGLOLKQWSEX-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL is an organic compound with the molecular formula C14H20O It is a cyclohexanol derivative, characterized by the presence of a methyl group and a 4-methylphenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to the corresponding alkane using hydrogenation catalysts.

    Substitution: The methyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Methyl-1-(4-methylphenyl)cyclohexanone.

    Reduction: 2-Methyl-1-(4-methylphenyl)cyclohexane.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptor sites on enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 1-methyl-4-(1-methylethenyl): Similar structure but with different substituents.

    2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl): Another cyclohexanol derivative with a different arrangement of functional groups.

    4-Isopropyl-1-methylcyclohex-2-enol: A related compound with an isopropyl group instead of a methylphenyl group.

Uniqueness

2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL is unique due to the presence of both a methyl and a 4-methylphenyl group on the cyclohexane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-11-6-8-13(9-7-11)14(15)10-4-3-5-12(14)2/h6-9,12,15H,3-5,10H2,1-2H3

InChI Key

XVGSGLOLKQWSEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=C(C=C2)C)O

Origin of Product

United States

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